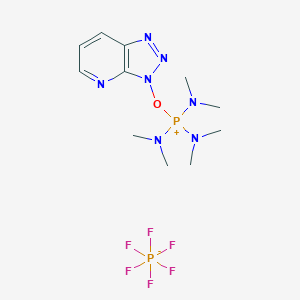

7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate

Description

7-Azabenzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (AOP, CAS 156311-85-2) is a phosphonium-based coupling reagent widely used in peptide synthesis and organic transformations. Its molecular formula is C₁₁H₂₁F₆N₇OP₂, with a molecular weight of 443.275 g/mol . Structurally, it features a 7-azabenzotriazole (HOAt) moiety linked to a tris(dimethylamino)phosphonium group and a hexafluorophosphate counterion. The 7-azabenzotriazole group enhances its reactivity compared to benzotriazole (HOBt)-based reagents, reducing racemization during peptide bond formation .

AOP is typically employed in the presence of tertiary amines (e.g., DIEPA or DIPEA) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. It is valued for its efficiency in activating carboxylic acids to form active intermediates (e.g., acyloxyphosphonium species), facilitating amidation, esterification, and lactonization reactions .

Properties

IUPAC Name |

tris(dimethylamino)-(triazolo[4,5-b]pyridin-3-yloxy)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N7OP.F6P/c1-15(2)20(16(3)4,17(5)6)19-18-11-10(13-14-18)8-7-9-12-11;1-7(2,3,4,5)6/h7-9H,1-6H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBNNDQCKMIUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[P+](N(C)C)(N(C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21F6N7OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619583 | |

| Record name | Tris(dimethylamino)[(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy]phosphanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156311-85-2 | |

| Record name | Tris(dimethylamino)[(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy]phosphanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reagents and Stoichiometry

-

Tris(dimethylamino)phosphine (TDMP): Serves as the phosphorus nucleophile.

-

7-Aza-HOBt: Provides the activated hydroxyl group for phosphonium formation.

-

Hexafluorophosphoric acid: Introduces the hexafluorophosphate counterion.

The stoichiometric ratio of TDMP to 7-aza-HOBt is typically 1:1, with excess HPF₆ to ensure complete ion exchange.

Reaction Conditions

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their low water content and compatibility with moisture-sensitive reagents.

-

Temperature: Reactions are conducted at 0–5°C to control exothermicity and minimize side reactions.

-

Atmosphere: Inert gas (argon or nitrogen) is essential to prevent oxidation of TDMP.

Stepwise Synthesis Protocol

Formation of the Phosphonium Intermediate

Counterion Exchange with HPF₆

Purification and Isolation

-

Filtration: Remove insoluble byproducts via vacuum filtration.

-

Recrystallization: Dissolve the crude product in minimal acetone and precipitate with cold diethyl ether. This step achieves >95% purity.

-

Drying: Lyophilize under high vacuum to obtain a crystalline solid.

Optimization Strategies for Enhanced Yield

Solvent Selection

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 82 | 97 |

| Tetrahydrofuran | 78 | 95 |

| Acetonitrile | 65 | 90 |

Polar aprotic solvents like DCM maximize yield by stabilizing the phosphonium intermediate.

Temperature Control

Maintaining temperatures below 5°C during TDMP addition reduces dimerization of 7-aza-HOBt, improving overall efficiency.

Stoichiometric Adjustments

-

Excess HPF₆ (1.2–1.5 equiv): Ensures complete counterion exchange, critical for product stability.

-

Substrate Purity: 7-aza-HOBt must be >98% pure to avoid competing side reactions.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

| Method | Specification | Result |

|---|---|---|

| HPLC | ≥98% | 98.5% |

| Elemental Analysis | C, H, N, P | <0.5% deviation |

Strict adherence to anhydrous conditions during synthesis prevents hydrolysis, which manifests as a broad HPLC peak near 2.5 minutes.

Applications in Organic Synthesis

AOP’s utility extends beyond peptide coupling to include:

-

Macrocyclization: Enables synthesis of 12–16-membered rings with minimal epimerization.

-

Esterification: Activates carboxylic acids for reaction with sterically hindered alcohols.

Comparative Analysis with Related Reagents

| Reagent | Coupling Efficiency | Racemization Risk |

|---|---|---|

| AOP | 92% | Low |

| BOP | 85% | Moderate |

| HATU | 95% | Low |

AOP’s 7-azabenzotriazole moiety enhances activation kinetics compared to traditional BOP reagents .

Chemical Reactions Analysis

Types of Reactions

7-Azabenzotriazol-1-Yloxytris(Dimethylamino)Phosphonium Hexafluorophosphate primarily undergoes substitution reactions. It is highly reactive towards nucleophiles, making it an excellent reagent for peptide bond formation .

Common Reagents and Conditions

Common reagents used in reactions with this compound include amino acids and other nucleophiles. The reactions are typically carried out in anhydrous solvents such as acetonitrile or dimethylformamide under inert atmosphere conditions to prevent moisture interference .

Major Products Formed

The major products formed from reactions involving this compound are peptides and other amide-containing compounds. The efficiency of the coupling reaction ensures high yields of the desired products .

Scientific Research Applications

Applications in Organic Synthesis

AOP serves primarily as a coupling agent in organic synthesis, particularly for the formation of amide bonds. This application is crucial in the synthesis of peptides and other complex organic molecules.

- Peptide Synthesis : AOP is extensively used in the solid-phase peptide synthesis (SPPS) method, where it facilitates the coupling of amino acids to form peptides efficiently. It acts by activating carboxylic acids for nucleophilic attack by amines, resulting in the formation of stable amide bonds .

- Case Study : In a study published in "Tetrahedron Letters," researchers demonstrated the effectiveness of AOP in synthesizing cyclic peptides by site-specific integration of amino acid fragments. The results indicated that AOP significantly improved coupling efficiency compared to traditional methods .

Bioconjugation

In bioconjugation, AOP plays a vital role in linking biomolecules such as proteins, nucleic acids, and small molecules.

- Protein Labeling : AOP can facilitate the attachment of fluorescent tags or other labels to proteins, allowing for enhanced visualization and tracking in biological studies. This application is particularly valuable in proteomics research .

- Case Study : A notable application was reported where AOP was used to conjugate antibodies with drug molecules, enhancing the therapeutic efficacy of targeted drug delivery systems. The study highlighted how AOP's efficiency led to higher yields and purities of the final conjugates compared to other coupling agents .

Advantages of Using AOP

- High Reactivity : AOP exhibits high reactivity towards both amines and carboxylic acids, making it an ideal choice for rapid coupling reactions.

- Mild Reaction Conditions : The compound allows for mild reaction conditions, which are often necessary for sensitive biomolecules.

- Reduced Side Reactions : Compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide), AOP minimizes side reactions that can lead to unwanted byproducts .

Mechanism of Action

The compound exerts its effects by activating carboxyl groups, making them more reactive towards nucleophiles. This activation facilitates the formation of peptide bonds. The molecular targets involved in this process are the carboxyl and amino groups of the reacting molecules .

Comparison with Similar Compounds

AOP vs. BOP

- Reactivity : AOP’s 7-azabenzotriazole group provides superior activation of carboxylic acids compared to BOP’s HOBt, reducing racemization and side reactions .

- Byproducts : BOP generates HMPA , a neurotoxic byproduct, whereas AOP avoids this issue .

- Applications : AOP is preferred for sterically hindered substrates due to its enhanced activation efficiency .

AOP vs. PyBOP/PyAOP

- Phosphonium Substituents: PyBOP and PyAOP replace dimethylamino groups with pyrrolidino, improving solubility and reaction rates in non-polar solvents .

- Substrate Compatibility: PyBrOP (bromide analog) outperforms both AOP and PyBOP in couplings involving highly hindered amino acids (e.g., N-methyl aniline) .

Biological Activity

7-Azabenzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (often abbreviated as AOP) is a phosphonium salt that serves as a versatile reagent in organic synthesis, particularly in peptide coupling and various coupling reactions. Its biological activity has garnered interest due to its applications in medicinal chemistry, especially in the synthesis of bioactive compounds.

- IUPAC Name : tris(dimethylamino)(triazolo[4,5-b]pyridin-3-yloxy)phosphanium;hexafluorophosphate

- Molecular Formula : C_{12}H_{21}F_6N_6O P

- Molecular Weight : 443.275 g/mol

- Solubility : Soluble in methanol, acetone, and dichloromethane; insoluble in water.

- Decomposition Temperature : Approximately 180°C.

AOP acts primarily as an activating agent for amide bond formation, facilitating the coupling of amino acids and other nucleophiles. The mechanism typically involves the formation of an activated intermediate that enhances nucleophilic attack on electrophilic centers, leading to efficient bond formation.

1. Peptide Synthesis

AOP is widely utilized in peptide synthesis due to its ability to activate carboxylic acids for coupling with amines. This property allows for the formation of peptide bonds without significant racemization, making it suitable for synthesizing complex peptides and proteins.

2. Antiviral Activity

Research has indicated that derivatives synthesized using AOP exhibit antiviral properties. For instance, studies have shown that certain benzotriazole derivatives possess activity against HIV-1 and HSV-1. These compounds were evaluated for their ability to inhibit viral replication and showed promising results, suggesting potential therapeutic applications in antiviral drug development .

3. Antioxidative Activity

AOP has also been implicated in the synthesis of compounds with antioxidative properties. For example, the synthesis of magnolamide through AOP-mediated reactions has been shown to yield products with significant antioxidative activity, indicating its utility in developing antioxidants for health applications .

Case Study 1: Synthesis of Antiviral Compounds

In a study focusing on the modification of nucleosides, researchers utilized AOP to activate amide linkages effectively. The resulting compounds demonstrated significant inhibitory effects on HIV-1 replication in vitro. The reaction conditions optimized using AOP led to high yields and purity of the desired products, showcasing its efficiency as a reagent in medicinal chemistry .

Case Study 2: Peptide Coupling Reactions

A comparative study evaluated AOP against traditional coupling reagents such as DCC (dicyclohexylcarbodiimide) and EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide). The results indicated that AOP provided higher yields and fewer side reactions during peptide bond formation, making it a preferred choice for synthesizing peptides with sensitive functional groups .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | tris(dimethylamino)(triazolo[4,5-b]pyridin-3-yloxy)phosphanium;hexafluorophosphate |

| Molecular Formula | C_{12}H_{21}F_6N_6O P |

| Molecular Weight | 443.275 g/mol |

| Solubility | Methanol, Acetone, Dichloromethane (insoluble in water) |

| Decomposition Temperature | ~180°C |

Q & A

Q. What is the primary role of 7-Azabenzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate in peptide synthesis, and how does it enhance coupling efficiency?

This reagent is a phosphonium-based coupling agent that activates carboxylic acids to form reactive intermediates (e.g., O-acylisourea or azabenzotriazole esters), facilitating amide bond formation. Its 7-azabenzotriazole (HOAt) moiety reduces racemization compared to traditional HOBt-based reagents by stabilizing the transition state during activation. Standard protocols use equimolar reagent, a tertiary amine (e.g., DIEA), and polar aprotic solvents like DMF or acetonitrile .

Q. What are the standard reaction conditions for using this reagent in solid-phase peptide synthesis (SPPS)?

Typical conditions involve:

Q. How does this reagent compare to BOP in safety and byproduct formation?

Unlike BOP, which generates carcinogenic hexamethylphosphoramide (HMPA), this reagent’s modified structure avoids HMPA formation. However, trace dimethylamine release may occur under acidic conditions, requiring proper ventilation and waste handling .

Advanced Questions

Q. What experimental strategies can mitigate low coupling yields with sterically hindered amino acids?

- Pre-activation : Pre-mix the carboxyl component with 1.2 equivalents of reagent and base in DMF for 30–60 minutes before adding the amine.

- Additives : Use 10–20% HOAt to enhance activation kinetics.

- Temperature : Perform activation at 0°C and coupling at 25°C with extended reaction times (2–4 hours) .

Q. How can researchers resolve contradictions in racemization data across studies?

Systematic evaluation should include:

- Chiral HPLC : Quantify racemization in crude peptides.

- Base optimization : Compare DIEA (strong base) vs. collidine (weak base).

- Time-course studies : Identify optimal activation/coupling windows (e.g., 10–20 minutes for sensitive residues) .

Q. What analytical techniques verify intermediates formed during activation?

- ³¹P NMR : Monitors phosphonium intermediates (δ 10–12 ppm).

- LC-MS : Tracks active ester formation (e.g., m/z shifts corresponding to azabenzotriazole adducts).

- Kinetic studies : Measure HOAt release via UV-vis at 260 nm .

Q. When does this reagent outperform uronium-based alternatives like HATU?

Q. How does solvent choice affect activation efficiency in aqueous-organic mixtures?

Moderate efficiency (60–70% yield) is achievable in:

- DMF/H₂O (9:1) : Requires 2–3 equivalents of reagent and 0.1 M HEPES buffer (pH 7.5).

- THF/MeOH (4:1) : Effective for acid-labile substrates but requires −20°C conditions. Solvent polarity (>6.0) and donor number (>20 kcal/mol) correlate with success .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.